1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride
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Overview
Description
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is a chemical compound known for its unique structure and properties. It consists of a hexane backbone with two p-methylaminomethylphenoxy groups attached at the 1 and 6 positions, and it is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride typically involves a multi-step process. One common method includes the reaction of 1,6-dibromohexane with p-methylaminomethylphenol in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine: A related compound with similar structural features but different functional groups.
1,6-Bis(p-carboxyphenoxy)hexane: Another compound with a hexane backbone but different substituents.
Uniqueness
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
63991-61-7 |
---|---|
Molecular Formula |
C22H34Cl2N2O2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl-[[4-[6-[4-[(methylazaniumyl)methyl]phenoxy]hexoxy]phenyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-23-17-19-7-11-21(12-8-19)25-15-5-3-4-6-16-26-22-13-9-20(10-14-22)18-24-2;;/h7-14,23-24H,3-6,15-18H2,1-2H3;2*1H |
InChI Key |
LSGVKAZQHAFARS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C[NH2+]C.[Cl-].[Cl-] |
Origin of Product |
United States |
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